molecular formula C23H31FN2O B4963720 (4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine

Cat. No. B4963720
M. Wt: 370.5 g/mol
InChI Key: GWZFZTXACNAZPJ-UHFFFAOYSA-N
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Description

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine, also known as FMeOAmphet, is a synthetic compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential applications in research and medicine.

Scientific Research Applications

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine acts as a potent and selective serotonin and norepinephrine reuptake inhibitor. It increases the levels of serotonin and norepinephrine in the brain, leading to an increase in mood, energy, and focus. This compound also acts as a dopamine releasing agent, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an increase in mood, energy, and focus. This compound also increases heart rate and blood pressure, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine has several advantages for lab experiments, including its potent and selective activity, its ability to cross the blood-brain barrier, and its potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, its cardiovascular effects, and its potential for toxicological effects.

Future Directions

There are several future directions for the research and development of (4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine. One potential direction is the development of novel this compound derivatives with improved pharmacological properties and reduced side effects. Another direction is the investigation of this compound's potential therapeutic applications in the treatment of psychiatric and neurodegenerative disorders. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in research and medicine. It acts as a potent and selective serotonin and norepinephrine reuptake inhibitor and dopamine releasing agent, leading to an increase in mood, energy, and focus. This compound has several advantages for lab experiments, but also has limitations and potential side effects. Further research is needed to understand the full potential and risks of this compound use.

Synthesis Methods

(4-fluoro-3-methoxybenzyl)[(1-methyl-4-piperidinyl)methyl](2-phenylethyl)amine is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reductive amination of 4-fluoro-3-methoxybenzaldehyde with (1-methyl-4-piperidinyl)methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting intermediate is then treated with 2-phenylethyl bromide to obtain this compound.

properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O/c1-25-13-10-20(11-14-25)17-26(15-12-19-6-4-3-5-7-19)18-21-8-9-22(24)23(16-21)27-2/h3-9,16,20H,10-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZFZTXACNAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=CC(=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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